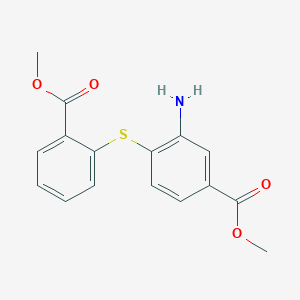

Methyl 3-amino-4-(2-methoxycarbonylphenyl)sulfanylbenzoate

CAS No.:

Cat. No.: VC18705320

Molecular Formula: C16H15NO4S

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H15NO4S |

|---|---|

| Molecular Weight | 317.4 g/mol |

| IUPAC Name | methyl 3-amino-4-(2-methoxycarbonylphenyl)sulfanylbenzoate |

| Standard InChI | InChI=1S/C16H15NO4S/c1-20-15(18)10-7-8-14(12(17)9-10)22-13-6-4-3-5-11(13)16(19)21-2/h3-9H,17H2,1-2H3 |

| Standard InChI Key | VDMBVFPDRHFZFI-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2C(=O)OC)N |

Introduction

Methyl 3-amino-4-(2-methoxycarbonylphenyl)sulfanylbenzoate is a complex organic compound that has garnered significant attention in both medicinal chemistry and materials science. This compound features a sulfanyl group, an amino group, and a methoxycarbonyl phenyl moiety, which contribute to its potential biological activities and applications.

Synthesis of Methyl 3-amino-4-(2-methoxycarbonylphenyl)sulfanylbenzoate

The synthesis of this compound typically involves several steps, requiring careful control of reaction conditions such as temperature, pressure, and reaction time to achieve high yields and purity. Analytical techniques like high-performance liquid chromatography (HPLC) are employed to monitor the progress and purity of the synthesized compounds.

Synthesis Steps

-

Preparation of Intermediates: The synthesis begins with the preparation of specific aromatic compounds that will serve as intermediates.

-

Reaction with Amines: These intermediates are then reacted with amines and other functional groups to form the desired compound.

-

Purification: The final product is purified using techniques such as HPLC to ensure high purity.

Reactivity Table

| Functional Group | Reactivity |

|---|---|

| Sulfanyl Group | Nucleophilic |

| Amino Group | Basic, can participate in nucleophilic substitution |

| Methoxycarbonyl Group | Can undergo hydrolysis |

Biological Activities and Applications

The compound's potential biological activities are primarily related to its interaction with biological targets such as enzymes or receptors in cellular pathways. Studies evaluating its pharmacological properties often utilize assays to determine efficacy against specific biological targets, revealing insights into its potential therapeutic applications.

Potential Applications

-

Pharmaceuticals: Due to its sulfonamide structure, it may have antibacterial or antifungal properties.

-

Agrochemicals: Its aromatic sulfonamide structure could be useful in developing new pesticides or herbicides.

Comparison with Similar Compounds

| Compound | Biological Activity | Synthesis Complexity |

|---|---|---|

| Methyl 3-amino-4-(2-methoxycarbonylphenyl)sulfanylbenzoate | Potential therapeutic applications | Multi-step synthesis |

| Sulfonamide Antibiotics | Known antibacterial activity | Well-established synthesis |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume